methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate
Description
Methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 477709-61-8) is a pyrazole-based compound with a molecular formula of C₁₉H₁₅ClFN₃O₃ and a molecular weight of 387.8 g/mol . Its structure features a pyrazole core substituted with a chlorine atom at position 5, a phenyl group at position 1, and a methoxycarbonyl group at position 2. The position 4 substituent consists of an imino group linked to a 3-fluorobenzyloxy moiety. The compound is typically synthesized for pharmaceutical or agrochemical research, with a purity of ≥95% .
Properties
IUPAC Name |
methyl 5-chloro-4-[(E)-(3-fluorophenyl)methoxyiminomethyl]-1-phenylpyrazole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClFN3O3/c1-26-19(25)17-16(11-22-27-12-13-6-5-7-14(21)10-13)18(20)24(23-17)15-8-3-2-4-9-15/h2-11H,12H2,1H3/b22-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYSUHTCUBVUORP-SSDVNMTOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NN(C(=C1C=NOCC2=CC(=CC=C2)F)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=NN(C(=C1/C=N/OCC2=CC(=CC=C2)F)Cl)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClFN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that many pyrazole derivatives have a wide range of biological targets due to their versatile structure.
Mode of Action
Pyrazole derivatives often interact with their targets through various mechanisms, including hydrogen bonding and hydrophobic interactions.
Biological Activity
Methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate, with the CAS number 320423-33-4, is a compound of significant interest due to its potential biological activities. This article delves into its biological properties, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of 387.79 g/mol. The structure features a pyrazole ring, which is known for its diverse biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C19H15ClFN3O3 |
| Molar Mass | 387.79 g/mol |
| CAS Number | 320423-33-4 |
Antimicrobial Activity
Research has shown that compounds containing the pyrazole moiety exhibit notable antimicrobial properties. A study by Radwan et al. (2014) demonstrated that various pyrazole derivatives were tested against a range of bacteria and fungi, including Staphylococcus aureus and Escherichia coli . The presence of halogen substituents, such as chlorine and fluorine, significantly enhanced the antimicrobial efficacy of these compounds .
Anticancer Activity
The anticancer potential of this compound has been explored in various studies. The oxime and oxime ether functionalities have been highlighted as crucial for enhancing anticancer activity. For instance, compounds with electron-withdrawing groups at the 5-position of the pyrazole ring showed improved inhibition against cancer cell lines, particularly in cases involving FLT3 kinase inhibition .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that modifications to the pyrazole ring and substituents can significantly influence biological activity. Key findings include:
- Oxime Group : The presence of an oxime group enhances both solubility and bioactivity.
- Halogen Substituents : Chlorine and fluorine atoms at specific positions improve antimicrobial and anticancer activities.
- Substituent Variation : Altering the benzyl group can affect the compound's interaction with target proteins, thereby modulating its effectiveness.
Case Studies
- Antimicrobial Study : In a comparative study, this compound was tested alongside other pyrazole derivatives against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) comparable to standard antibiotics, suggesting its potential as an antimicrobial agent .
- Anticancer Efficacy : In vitro studies on MV4-11 leukemia cells demonstrated that derivatives with similar structural motifs exhibited IC50 values in the low micromolar range, indicating potent cytotoxic effects. This suggests that this compound may also possess significant anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of pyrazole derivatives with modifications at positions 3, 4, and 3. Below is a detailed comparison with analogs:
Positional Isomer: 4-Fluorobenzyloxy Derivative
Compound: Methyl 5-chloro-4-({[(4-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 320423-33-4)
- Structural Difference : The fluorine atom on the benzyl group is at the para position (4-fluorobenzyl) instead of meta (3-fluorobenzyl).
- Impact : The electronic and steric effects of fluorine substitution influence solubility and binding affinity in target interactions. For example, the para-substitution may enhance metabolic stability compared to meta-substitution in drug candidates .
- Molecular Weight : 387.8 g/mol (identical to the target compound).
Methoxyimino Variant
Compound: Methyl 5-chloro-4-[(methoxyimino)methyl]-1-phenyl-1H-pyrazole-3-carboxylate (CAS: 320423-31-2)
- Structural Difference: The benzyloxy group is replaced with a methoxy group, simplifying the imino side chain.
- Impact : Reduced steric bulk may improve solubility but decrease target specificity. This analog is often used in structure-activity relationship (SAR) studies .
- Molecular Weight : 293.71 g/mol.
Dichlorobenzyloxy Derivative
Compound: Methyl 5-chloro-4-({[(2,4-dichlorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate
- Structural Difference : The benzyloxy group contains two chlorine atoms at positions 2 and 4.
- However, higher molecular weight (433.2 g/mol) may reduce bioavailability .
Pyrrole-Based Analogs
Compound: Ethyl 5-chloro-4-({[(4-methoxybenzoyl)oxy]imino}methyl)-2-methyl-1H-pyrrole-3-carboxylate
- Structural Difference : Pyrazole ring replaced with a pyrrole core.
- Impact : Pyrrole derivatives often exhibit distinct electronic properties and biological activities, such as antifungal or anti-inflammatory effects .
Comparative Data Table
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl 5-chloro-4-({[(3-fluorobenzyl)oxy]imino}methyl)-1-phenyl-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?
- Methodological Answer : A multi-step synthesis is typically employed, starting with cyclocondensation of substituted pyrazole precursors. For example, ethyl pyrazole carboxylate derivatives are synthesized via cyclocondensation of ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives under reflux in alcoholic media . Key parameters include temperature control (80–100°C), solvent polarity (ethanol/methanol), and stoichiometric ratios of reactants. Post-synthetic modifications, such as oximation with 3-fluorobenzyl hydroxylamine, require inert atmospheres (N₂/Ar) to prevent oxidation .
Q. Which spectroscopic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer :
- 1H/13C NMR : Assign signals for the pyrazole core (δ 6.5–8.0 ppm for aromatic protons), imine (δ 8.2–8.5 ppm), and ester groups (δ 3.7–4.1 ppm for methoxy) .
- FT-IR : Confirm C=O (1720–1740 cm⁻¹), C=N (1620–1640 cm⁻¹), and N-O (940–960 cm⁻¹) stretches .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns (e.g., loss of COOCH₃ or Cl⁻) .
Q. How should researchers assess the compound’s stability under varying storage conditions?
- Methodological Answer : Conduct accelerated stability studies:
- Thermal Stability : Heat at 40°C, 60°C, and 80°C for 1–4 weeks; monitor degradation via HPLC .
- Photostability : Expose to UV (254 nm) and visible light; track changes in λmax via UV-Vis spectroscopy .
- Humidity Sensitivity : Store at 75% relative humidity; assess hydrolysis of the ester/imine groups .
Advanced Research Questions
Q. What strategies optimize regioselectivity during the introduction of the (3-fluorobenzyl)oxyimino group?
- Methodological Answer :
- Protecting Groups : Temporarily block reactive sites (e.g., pyrazole NH) with Boc or Fmoc groups to direct oximation to the C4 position .
- Catalysis : Use Lewis acids (e.g., ZnCl₂) to enhance nucleophilic attack on the aldehyde intermediate .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of hydroxylamine derivatives .
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Docking Refinement : Re-evaluate ligand conformations using induced-fit docking (e.g., Schrödinger Suite) to account for protein flexibility .
- MD Simulations : Perform 100-ns molecular dynamics to assess binding mode stability in explicit solvent .
- Experimental Validation : Use SPR (surface plasmon resonance) to measure binding kinetics (ka/kd) for target proteins (e.g., kinases) .
Q. What in vitro assays are suitable for evaluating the compound’s interaction with cytochrome P450 enzymes?
- Methodological Answer :
- CYP Inhibition Assay : Incubate with human liver microsomes and CYP-specific substrates (e.g., midazolam for CYP3A4); quantify metabolites via LC-MS/MS .
- Time-Dependent Inhibition (TDI) : Pre-incubate the compound with NADPH to detect mechanism-based inactivation .
Q. How can impurities arising from synthetic intermediates be identified and quantified?
- Methodological Answer :
- HPLC-MS/MS : Use a C18 column (gradient: 10–90% acetonitrile/0.1% formic acid) to separate impurities. Compare retention times and MS² spectra with synthetic byproducts (e.g., unreacted hydrazine intermediates) .
- NMR Spiking : Add authentic samples of suspected impurities (e.g., dechlorinated analogs) to confirm peak assignments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
